molecular formula C12H12O B3003752 1-Cyclobutoxy-4-ethynylbenzene CAS No. 1850942-27-6

1-Cyclobutoxy-4-ethynylbenzene

Cat. No.: B3003752
CAS No.: 1850942-27-6
M. Wt: 172.227
InChI Key: VTGJCMVCKAUMPS-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4-ethynylbenzene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.227. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reactions

1-Cyclobutoxy-4-ethynylbenzene can be involved in catalytic reactions such as ruthenium-catalyzed cyclization. This process is efficient for substrates with electron-rich benzenes and involves a 1,5-hydrogen shift in metal-vinylidene intermediates (A. Odedra, S. Datta, & Rai‐Shung Liu, 2007).

Synthesis of Derivatives

Palladium-catalyzed tandem cyclization with isocyanides in the presence of water can lead to the formation of benzofuran derivatives from this compound. These derivatives have broad applications in synthesizing diverse compounds (Weigao Hu et al., 2018).

Photophysical Applications

This compound can be used in the formation of push-pull chromophores with tunable electronic and luminescent properties. This involves a reaction with tetracyanoethylene, yielding chromophores with unique white light emissions and intramolecular charge-transfer bands (Arif Hassan Dar et al., 2019).

Photooxidation Studies

In scientific studies, this compound has been utilized as a photosensitizer in microwave-assisted photooxidation processes. It showed higher efficiency than conventional photosensitizers under microwave irradiation (Yutaka Matsukawa et al., 2021).

On-surface Polymerization

The compound is also studied in the context of on-surface polymerization. For instance, the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces under ultra-high vacuum conditions leads to the formation of disordered covalent networks, indicating different coupling reactions (J. Eichhorn, W. Heckl, & M. Lackinger, 2013).

Adsorption Studies

The adsorption of ethynylbenzene derivatives, like this compound, on surfaces such as gold, has been studied to understand the formation of monolayers and metal-molecule binding motifs (A. McDonagh et al., 2007).

Safety and Hazards

The safety information for 1-Cyclobutoxy-4-ethynylbenzene indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-cyclobutyloxy-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h1,6-9,11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGJCMVCKAUMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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